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2,5-dimethyl-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B3025553
CAS No.: 1190314-46-5
M. Wt: 146.19 g/mol
InChI Key: GNRRSVVASLJDLP-UHFFFAOYSA-N
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Description

Significance of 7-Azaindole (B17877) (1H-Pyrrolo[2,3-b]pyridine) in Heterocyclic Chemistry

1H-Pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged scaffold in medicinal chemistry. pharmablock.com Its structure is bioisosteric to both indole (B1671886) and the purine (B94841) system, allowing it to mimic these crucial biological molecules. pharmablock.comnih.gov This mimicry is particularly effective in the design of kinase inhibitors, where the 7-azaindole moiety can form two key hydrogen bonds with the hinge region of a kinase's ATP-binding site, similar to the adenine (B156593) fragment of ATP. nih.govjst.go.jpjst.go.jp

This hinge-binding capability has made 7-azaindole a versatile and valuable starting point for the development of numerous therapeutics. jst.go.jpjst.go.jp Its incorporation into drug candidates can lead to enhanced binding affinity and improved physicochemical properties, such as aqueous solubility, compared to the parent indole structure. pharmablock.com Consequently, the 7-azaindole framework is found in several FDA-approved drugs, including the BRAF kinase inhibitor vemurafenib, and is a component of many more compounds currently in clinical development for treating a range of diseases, primarily cancer. pharmablock.comjst.go.jp

Overview of the 2,5-Dimethyl Substitution Pattern in Pyrrolo[2,3-b]pyridine Chemistry

While the parent 7-azaindole scaffold is extensively studied, specific research focusing solely on the 2,5-dimethyl-1H-pyrrolo[2,3-b]pyridine derivative is limited in published literature. However, the influence of the 2,5-dimethyl substitution pattern can be inferred from fundamental principles of organic chemistry and studies on related structures.

Methyl groups are known to be electron-donating through an inductive effect and can influence the steric and electronic properties of the heterocyclic core.

Electronic Effects : The two methyl groups at the C2 and C5 positions are expected to increase the electron density of the pyrrolo[2,3-b]pyridine ring system. This heightened electron density would likely make the scaffold more susceptible to electrophilic substitution reactions.

Steric Effects : The methyl groups introduce steric bulk at specific positions, which can influence how the molecule binds to biological targets, potentially enhancing selectivity or altering its binding mode.

Investigations into 2,5-disubstituted-7-azaindole derivatives have shown broad anti-proliferative activity against various cancer cell lines, indicating the therapeutic potential of this substitution pattern. nih.gov

Historical Context of Pyrrolo[2,3-b]pyridine Derivatives in Chemical and Biological Research

The history of pyrrolo[2,3-b]pyridine derivatives is rooted in the study of natural products. Alkaloids such as variolin B and deoxyvariolin B, isolated from the Antarctic sponge Kirkpatrickia variolosa, feature this core structure and have demonstrated potent anticancer and antiviral activities. nih.govresearchgate.net These natural compounds spurred significant interest from the synthetic and medicinal chemistry communities.

Over the last few decades, research has expanded dramatically, moving from natural product isolation to the rational design of synthetic derivatives. nih.gov The recognition of the 7-azaindole scaffold as a "kinase privileged fragment" marked a major turning point, leading to its widespread use in structure-based drug design. jst.go.jpjst.go.jp Beyond medicine, the unique photophysical properties of 7-azaindole derivatives have led to their investigation in materials science, where they have been explored as blue emitters for organic light-emitting diodes (OLEDs) and as components in biological imaging and probes. rsc.orgacs.org The development of advanced synthetic methods, including metal-catalyzed cross-coupling and C-H functionalization reactions, has further accelerated the exploration of this versatile scaffold. rsc.org

Interactive Data Table: Physicochemical Properties

PropertyValueSource
Molecular Formula C₆H₉N nih.gov
Molecular Weight 95.14 g/mol nih.gov
Appearance Colorless to pale yellow liquid thegoodscentscompany.com
Melting Point 7.7 °C nih.gov
Boiling Point 168-171 °C thegoodscentscompany.com
Flash Point 54.44 °C thegoodscentscompany.com
Solubility Soluble in alcohol; sparingly soluble in water. thegoodscentscompany.com
CAS Number 625-84-3 thegoodscentscompany.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H10N2 B3025553 2,5-dimethyl-1H-pyrrolo[2,3-b]pyridine CAS No. 1190314-46-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,5-dimethyl-1H-pyrrolo[2,3-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2/c1-6-3-8-4-7(2)11-9(8)10-5-6/h3-5H,1-2H3,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNRRSVVASLJDLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(NC(=C2)C)N=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Strategies for 2,5 Dimethyl 1h Pyrrolo 2,3 B Pyridine and Derivatives

Traditional Synthetic Approaches to the Pyrrolo[2,3-b]pyridine Core

Classical methods for indole (B1671886) synthesis have been adapted for the preparation of the analogous azaindole systems. These approaches often involve harsh reaction conditions but remain valuable for their foundational role in heterocyclic chemistry.

Adaptations of Madelung Synthesis

The Madelung synthesis, a high-temperature, base-catalyzed intramolecular cyclization of N-phenylamides, represents a viable, albeit challenging, route to azaindoles. researchgate.net The adaptation of this method for the synthesis of 2,5-dimethyl-1H-pyrrolo[2,3-b]pyridine would conceptually involve the cyclization of an appropriately substituted N-(pyridin-2-yl)propionamide. The general principle of the Madelung synthesis involves the intramolecular cyclization of N-phenylamides using a strong base at elevated temperatures. researchgate.net

A notable application of a Madelung-type reaction for a related structure involves the synthesis of 2-methyl-7-azaindole. This process begins with the acylation of 2-amino-3-methylpyridine (B33374) to form 2-acetamido-3-methylpyridine. Subsequent cyclization under the influence of sodium amide in N-methylaniline at high temperatures yields the 2-methyl-7-azaindole product. While this example does not include the 5-methyl substituent, it demonstrates the feasibility of the Madelung approach for the synthesis of the 7-azaindole (B17877) core.

Table 1: Madelung-Type Synthesis of 2-Methyl-7-Azaindole

Step Reactants Reagents/Conditions Product
1. Acylation 2-Amino-3-methylpyridine, Acetic anhydride Toluene, 60-80 °C 2-Acetamido-3-methylpyridine

This adaptation highlights the potential for the Madelung synthesis in constructing the this compound scaffold, likely requiring a 2-acetamido-3,6-dimethylpyridine precursor. However, the harsh conditions, including high temperatures and the use of strong bases, can limit the functional group tolerance of this method. researchgate.net

Fischer Indole Synthesis Analogs

The Fischer indole synthesis is a cornerstone of indole chemistry, involving the acid-catalyzed reaction of a phenylhydrazine (B124118) with an aldehyde or ketone. nih.gov Its application to the synthesis of azaindoles, including this compound, is a logical extension. This would typically involve the reaction of a (5-methylpyridin-2-yl)hydrazine with acetone (B3395972) under acidic conditions. The reaction proceeds through the formation of a hydrazone, which then undergoes a wikipedia.orgwikipedia.org-sigmatropic rearrangement, followed by cyclization and elimination of ammonia (B1221849) to form the aromatic pyrrole (B145914) ring. nih.govnih.gov

The success of the Fischer indole synthesis for azaindoles can be influenced by the electronic nature of the pyridine (B92270) ring. The electron-deficient character of the pyridine nucleus can sometimes hinder the cyclization step. researchgate.net However, studies have shown that with appropriate acid catalysts, such as polyphosphoric acid (PPA), the reaction can proceed effectively for the synthesis of various 2,3-disubstituted 7-azaindoles. nih.gov

A general representation for the synthesis of a 2,3-disubstituted 5-bromo-1H-pyrrolo[2,3-b]pyridine framework has been demonstrated using Fischer cyclization in polyphosphoric acid, showcasing the utility of this method for substituted 7-azaindoles. nih.gov

Reissert-Type Reactions

The Reissert reaction and its variations, which typically involve the reaction of a quinoline (B57606) or isoquinoline (B145761) with an acyl halide and a cyanide source, have been adapted for the synthesis of various heterocyclic systems. While direct application to the synthesis of this compound is not extensively documented in readily available literature, the Reissert-Henze reaction, involving pyridine N-oxides, offers a potential pathway. amanote.comresearchgate.net

The Reissert-Henze reaction allows for the introduction of a cyano group at the 2-position of a pyridine ring. This functionalized pyridine could then serve as a precursor for the subsequent construction of the fused pyrrole ring. One of the most common synthetic approaches for 7-azaindoles includes a Reissert-type procedure. pitt.edu

Modern Catalytic and Cyclization Methods

Contemporary synthetic chemistry offers a range of powerful tools for the construction of complex heterocyclic frameworks like this compound, often under milder conditions and with greater functional group tolerance than traditional methods.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of biaryl and heteroaryl compounds. The Suzuki-Miyaura and Buchwald-Hartwig amination reactions are particularly prominent in the functionalization and construction of the pyrrolo[2,3-b]pyridine core.

The Suzuki-Miyaura coupling reaction, which forms a carbon-carbon bond between an organoboron compound and an organic halide, is a versatile tool for introducing substituents onto the azaindole scaffold. nih.govacs.org For the synthesis of this compound derivatives, this could involve the coupling of a methylboronic acid derivative with a 2-halo-5-methyl-1H-pyrrolo[2,3-b]pyridine, or vice versa.

Research has demonstrated the successful Suzuki-Miyaura coupling of unprotected nitrogen-rich heterocycles, including azaindole halides, under mild conditions. nih.gov The choice of palladium precatalysts and ligands is crucial for achieving high yields. For instance, the use of RuPhos has been shown to be effective in the Suzuki-Miyaura methylation of pyridines. rsc.org

A general strategy for the synthesis of 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines involves a chemoselective Suzuki-Miyaura cross-coupling at the C-2 position of a 2-iodo-4-chloropyrrolopyridine intermediate. nih.gov This highlights the regioselective nature of these reactions on the azaindole core.

Table 2: Example of Suzuki-Miyaura Coupling on a Pyrrolo[2,3-b]pyridine Derivative

Substrate Coupling Partner Catalyst System Product Yield Reference

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, coupling amines with aryl halides. wikipedia.orgamazonaws.com This reaction is particularly useful for introducing amino substituents onto the pyrrolo[2,3-b]pyridine nucleus. Simple and efficient procedures for the palladium-catalyzed cross-coupling of primary and secondary amines with halo-7-azaindoles have been developed, even with an unprotected N-H on the azaindole ring. nih.govmit.edu

The choice of palladium precatalysts and ligands is critical for the success of these reactions, allowing them to proceed under mild conditions with a wide array of amines. nih.gov For instance, the amination of a 2-iodo-4-chloropyrrolopyridine intermediate can be achieved following a Suzuki-Miyaura coupling, demonstrating a sequential cross-coupling strategy for the synthesis of highly substituted azaindoles. researchgate.net

Cyclocondensation Reactions

Cyclocondensation reactions, which involve the formation of a ring from two or more molecules with the elimination of a small molecule like water or ammonia, are a direct and efficient way to construct the pyrrolo[2,3-b]pyridine skeleton.

A notable example is the Paal-Knorr-type synthesis, which can be adapted for azaindole formation. The reaction of 1,2,5-oxadiazole-3,4-diamine with 2,5-hexanedione (B30556) selectively yields 4-(2,5-dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine, demonstrating the formation of the 2,5-dimethylpyrrole ring through a cyclocondensation mechanism. mdpi.com While this example does not directly form the pyridine ring, it illustrates a relevant pyrrole-forming cyclocondensation.

Another relevant approach is the reaction of 2-aminopyridines with α-haloketones. This method has been successfully employed for the synthesis of imidazo[1,2-a]pyridines and could be conceptually extended to the synthesis of pyrrolo[2,3-b]pyridines. For example, the reaction of 2-amino-5-methylpyridine (B29535) with an appropriate α-haloketone under catalyst- and solvent-free conditions has been shown to produce good yields of the corresponding fused heterocyclic product. amazonaws.com

Furthermore, palladium-catalyzed heteroannulation of 2-amino-3-iodopyridine (B10696) derivatives with internal alkynes provides a facile route to 2,3-disubstituted pyrrolo[2,3-b]pyridines. researchgate.net This method offers a direct way to construct the pyrrole ring onto a pre-existing pyridine core.

A new and efficient preparation of 2,5-disubstituted 6-azaindoles has been achieved through the cyclization of aziridin-2-yl dipropargylic alcohols. This process involves sequential cyclizations, including pyrrole formation and a base-catalyzed intramolecular acetylenic Schmidt reaction. nih.gov

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating reaction rates and improving yields in the preparation of heterocyclic compounds. nih.govnih.gov This methodology has been successfully applied to the synthesis of various pyrrole and pyrrolopyridine derivatives, offering significant advantages over conventional heating methods. researchgate.netpensoft.net The core principle of microwave synthesis lies in the direct heating of the reaction mixture through the interaction of microwaves with polar molecules, leading to a rapid and uniform temperature increase. researchgate.net This efficient energy transfer can result in shorter reaction times, milder reaction conditions, and often, higher product yields with improved purity. nih.govresearchgate.net

In the context of synthesizing pyrrolo[2,3-b]pyridine scaffolds, microwave irradiation has been utilized in multi-component reactions and cyclization steps. nih.govnih.gov For instance, the Hantzsch pyrrole synthesis, a classic method for preparing pyrroles, can be significantly accelerated under microwave conditions, often in solvent-free systems. pensoft.net Similarly, the Clauson-Kaas synthesis of pyrroles has been shown to be more efficient when conducted under microwave irradiation in the presence of an acidic ionic liquid. pensoft.net

While specific examples detailing the microwave-assisted synthesis of this compound are not extensively documented in the provided search results, the general applicability of this technique to the synthesis of substituted pyrroles and related fused heterocyclic systems is well-established. pensoft.net The synthesis of various pyrrole derivatives through the reaction of 2,5-dimethoxytetrahydrofuran (B146720) with amines is a process that has been optimized under microwave heating, indicating a viable route for the formation of the 2,5-dimethylpyrrole moiety. pensoft.netmdpi.com The construction of the fused pyridine ring can also be facilitated by microwave energy, as demonstrated in the synthesis of various dihydropyrido[2,3-d]pyrimidines and pyrazolo[3,4-b]pyridines. nih.gov

The table below summarizes the general advantages and conditions often associated with microwave-assisted synthesis of related heterocyclic compounds.

ParameterConventional HeatingMicrowave-Assisted Synthesis
Reaction Time Hours to daysMinutes to hours researchgate.net
Temperature Often highCan be precisely controlled researchgate.net
Energy Efficiency LowerHigher
Yields VariableOften higher researchgate.net
Side Reactions More prevalentReduced
Solvent Use Often requires high-boiling solventsCan be performed in low-boiling solvents or solvent-free pensoft.net

This table provides a generalized comparison based on literature for related heterocyclic syntheses.

Reductive Cyclization Strategies

Reductive cyclization represents a key strategy for the synthesis of the pyrrolo[2,3-b]pyridine (7-azaindole) core. One of the most prominent examples of this approach is the Fischer indole synthesis, which has been successfully adapted for the preparation of 7-azaindole derivatives. researchgate.net This method typically involves the acid-catalyzed reaction of a substituted pyridine hydrazine (B178648) with a ketone or aldehyde, followed by a researchgate.netresearchgate.net-sigmatropic rearrangement and subsequent cyclization with the elimination of ammonia.

The application of the Fischer synthesis to produce 2,3-disubstituted 5-bromo-1H-pyrrolo[2,3-b]pyridines highlights its utility in constructing this heterocyclic framework. researchgate.net By analogy, a plausible route to this compound would involve the reaction of 2-hydrazinyl-5-methylpyridine (B14905) with 2-butanone (B6335102). The initial condensation would form a hydrazone, which upon treatment with an acid catalyst such as polyphosphoric acid (PPA) at elevated temperatures, would undergo the characteristic Fischer cyclization to yield the desired product.

Another reductive cyclization approach involves the hydrogenation of a suitably substituted precursor. For instance, the hydrogenation of a nitrated intermediate can lead to the simultaneous reduction of the nitro group to an amine and the hydrogenolysis of an adjacent ring system, creating a linear chain of atoms that can then cyclize to form the desired fused ring system. researchgate.net This strategy has been employed in the synthesis of a 7-amino-pyrrolo[3,2-b]pyridine derivative, demonstrating the potential for forming the pyridine ring through reductive means. researchgate.net

The choice of reducing agent and reaction conditions is critical for the success of these strategies. Common reducing agents include catalytic hydrogenation (e.g., H2/Pd), metals in acid (e.g., Sn/HCl), or transfer hydrogenation reagents. The specific conditions would need to be optimized to achieve the desired cyclization without over-reduction of the heterocyclic core.

Functional Group Interconversions and Derivatization

The pyrrolo[2,3-b]pyridine system is susceptible to acylation, a reaction that introduces an acyl group into the molecule. The reactivity of the 7-azaindole nucleus towards electrophiles generally directs substitution to the 3-position of the pyrrole ring. rsc.org This is because the carbocation intermediate formed by attack at C3 is more stable due to resonance delocalization of the positive charge without involving the more electronegative nitrogen atom of the pyridine ring.

Acylation can be achieved using various acylating agents such as acyl chlorides or anhydrides in the presence of a Lewis acid catalyst. For instance, Friedel-Crafts acylation of pyrrole itself typically occurs at the 2-position, but in the fused 7-azaindole system, the electronic influence of the pyridine ring directs the substitution to the 3-position. rsc.orgslideshare.net The presence of methyl groups at the C2 and C5 positions in this compound would likely further activate the pyrrole ring towards electrophilic substitution, while sterically hindering attack at the 2-position, thus reinforcing the preference for acylation at C3.

In cases where the nitrogen of the pyrrole ring is protected, for example with a trimethylsilylethoxymethyl (SEM) group, subsequent functionalization can be directed. nih.gov While not a direct acylation of the ring, the synthesis of 1H-pyrrolo[2,3-b]pyridine-2-carboxamides often involves the acylation of an amine with a carboxylic acid derivative of the heterocyclic core. nih.gov

Electrophilic Substitution: As mentioned previously, the pyrrolo[2,3-b]pyridine nucleus is generally activated towards electrophilic attack, with the 3-position being the most reactive site. rsc.orgaklectures.com This is a common feature for pyrroles fused to an electron-withdrawing ring. Reactions such as nitration, halogenation (bromination, iodination), and nitrosation have been shown to occur predominantly at the C3 position. rsc.org For this compound, the electron-donating methyl groups at C2 and C5 would be expected to enhance the nucleophilicity of the pyrrole ring, facilitating electrophilic substitution at the C3 and potentially the C4 or C6 positions, although substitution on the pyrrole ring is generally favored.

The general order of reactivity for electrophilic substitution on the pyrrole ring is C2 > C3. However, in the 7-azaindole system, the fusion to the pyridine ring alters this reactivity profile, making C3 the preferred site of attack. slideshare.netaklectures.com

Nucleophilic Substitution: Nucleophilic substitution reactions on the pyrrolo[2,3-b]pyridine scaffold are more likely to occur on the pyridine ring, particularly at the C2, C4, and C6 positions, which are electron-deficient. quimicaorganica.orgyoutube.com For a nucleophilic substitution to occur, a good leaving group, such as a halogen, must be present at one of these positions. The reaction proceeds via an addition-elimination mechanism, where the nucleophile attacks the electron-deficient carbon, forming a Meisenheimer-like intermediate, which then expels the leaving group to restore aromaticity. quimicaorganica.org

In the case of this compound, nucleophilic substitution would require prior functionalization to introduce a suitable leaving group on the pyridine ring. For example, if a chloro or bromo substituent were present at the C4 or C6 position, it could be displaced by a variety of nucleophiles, such as amines, alkoxides, or thiolates.

The reduction of the pyrrolo[2,3-b]pyridine ring system can be challenging due to the aromatic stability of the bicyclic system. However, under certain conditions, selective reduction of either the pyrrole or the pyridine ring can be achieved. The reduction of electron-deficient pyrroles has been accomplished using dissolving metal reductions, such as the Birch reduction. This methodology allows for the synthesis of 3-pyrrolines from pyrroles bearing electron-withdrawing groups. For this compound, the pyridine ring acts as an electron-withdrawing group, which could potentially facilitate the reduction of the pyrrole ring under Birch conditions.

Catalytic hydrogenation can also be employed to reduce the pyrrolo[2,3-b]pyridine core. The outcome of the hydrogenation is highly dependent on the catalyst, solvent, and substrate substitution. In some cases, the pyridine ring may be preferentially reduced, while in others, the pyrrole ring may be the site of reduction. The presence of substituents can influence the regioselectivity of the reduction. For instance, in the synthesis of a 7-amino-pyrrolo[3,2-b]pyridine, hydrogenation was used to reduce a nitro group and effect a cyclization, indicating that the pyrrolo-pyridine nucleus is stable under these specific conditions. researchgate.net

Strategic Development for Substituent Incorporation (e.g., at C-2 and C-5 positions)

The strategic incorporation of substituents at the C2 and C5 positions of the 1H-pyrrolo[2,3-b]pyridine core is crucial for modulating the biological and chemical properties of these molecules. Several synthetic strategies can be employed to achieve this.

Incorporation of the C5-substituent: The substituent at the C5 position of the pyridine ring is often introduced early in the synthetic sequence, starting from a pre-functionalized pyridine derivative. For example, the synthesis of this compound would likely commence with a 2-amino-5-methylpyridine or a related 2-substituted-5-methylpyridine derivative. This starting material then undergoes further transformations to construct the fused pyrrole ring.

Incorporation of the C2-substituent: The substituent at the C2 position of the pyrrole ring can be introduced in several ways. One common method is through the choice of the carbonyl component in the Fischer indole synthesis. researchgate.net As previously discussed, using 2-butanone in a Fischer synthesis with 2-hydrazinyl-5-methylpyridine would directly install the methyl group at the C2 position. Varying the ketone or aldehyde used in this reaction allows for the introduction of a wide range of alkyl and aryl substituents at this position.

Alternatively, the C2 position can be functionalized after the formation of the pyrrolo[2,3-b]pyridine core. This can be achieved through metallation of the C2 position followed by quenching with an electrophile. For example, lithiation of the 7-azaindole ring, often directed by a protecting group on the pyrrole nitrogen, can occur at the C2 position, allowing for the introduction of various functional groups. Subsequent palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Buchwald-Hartwig reactions, on a C2-halogenated pyrrolopyridine intermediate provide a versatile means of introducing aryl or amino substituents, respectively. nih.gov

The table below outlines some potential strategies for incorporating substituents at the C2 and C5 positions.

PositionStrategyDescription
C5 Use of pre-functionalized starting materialsThe synthesis begins with a pyridine derivative already bearing the desired substituent at the equivalent of the C5 position.
C2 Fischer Indole SynthesisThe choice of ketone or aldehyde in the Fischer cyclization determines the substituent at the C2 position. researchgate.net
C2 Metallation-Electrophile QuenchDeprotonation at the C2 position with a strong base followed by reaction with an electrophile.
C2 Cross-Coupling ReactionsHalogenation of the C2 position followed by palladium-catalyzed cross-coupling reactions to introduce aryl, alkyl, or amino groups. nih.gov

Synthetic Challenges and Optimization in Pyrrolo[2,3-b]pyridine Synthesis

The synthesis of this compound, a derivative of the 7-azaindole scaffold, presents several challenges that necessitate careful optimization of reaction conditions and strategic planning. These challenges are particularly evident in controlling the regioselectivity of substitutions, managing the removal of protecting groups, and adapting synthetic routes for large-scale production.

Regioselectivity Control

The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) core is an electron-rich heterocyclic system. The most reactive position for electrophilic aromatic substitution is the C3 position on the pyrrole ring. researchgate.net However, achieving substitution at other positions requires specific synthetic strategies to overcome this inherent reactivity and direct functionalization to the desired location. The electron-deficient nature of the integrated pyridine ring often poses synthetic challenges. researchgate.net

Controlling regioselectivity is crucial for creating diverse derivatives. Various methods have been developed for the functionalization of the 7-azaindole template, many of which rely on advances in metal-catalyzed chemistry. rsc.orgresearchgate.net Strategies such as palladium-catalyzed cross-coupling reactions are instrumental in achieving regioselective C-C and C-N bond formations. nih.govmdpi.comnih.gov For instance, a chemoselective Suzuki-Miyaura cross-coupling can be performed at the C2 position on a 2-iodo-4-chloropyrrolopyridine intermediate, followed by a Buchwald-Hartwig amination at the C4 position. mdpi.comnih.gov

The choice of catalyst and reaction conditions can be manipulated to direct the outcome of a reaction toward different isomers. In some synthetic pathways for related N-heterocycles, simply switching the catalyst and solvent can divert the reaction to produce entirely different structural scaffolds, such as pyrroles versus isoquinolines, from the same starting materials, demonstrating a high degree of regioselectivity control. nih.gov For disubstituted pyrroles, regioselective preparation can be achieved through a stepwise approach involving iododesilylation followed by a coupling reaction. researchgate.net The functionalization of the 7-azaindole ring system provides a significant opportunity for derivatization, with the incorporation of iodine atoms at the C3-position being a common method to introduce various aryl or heteroaryl groups. researchgate.net

Table 1: Strategies for Regioselective Functionalization of the Pyrrolo[2,3-b]pyridine Core
PositionMethodologyDescriptionReference
C2Suzuki-Miyaura Cross-CouplingPalladium-catalyzed coupling of a C2-halogenated (e.g., 2-iodo) pyrrolopyridine with a boronic acid derivative. mdpi.com, nih.gov
C3Electrophilic Aromatic SubstitutionDirect functionalization using electrophiles (e.g., iodination, formylation) due to the high nucleophilicity of this position. researchgate.net, researchgate.net
C4Buchwald-Hartwig AminationPalladium-catalyzed C-N bond formation between a C4-halogenated pyrrolopyridine and an amine. mdpi.com, nih.gov
VariousC-H FunctionalizationDirect activation and functionalization of C-H bonds, often catalyzed by transition metals like rhodium or palladium. researchgate.net, mdpi.com

Challenges in Protecting Group Removal (e.g., SEM-Deprotection)

Protecting groups are essential tools in multi-step syntheses to mask reactive sites, such as the pyrrole nitrogen, while other parts of the molecule are being modified. mdpi.com The trimethylsilylethoxymethyl (SEM) group is a common choice for protecting the N-H of the pyrrole ring in pyrrolo[2,3-b]pyridines. However, its removal can be problematic.

The deprotection of the SEM group is typically achieved under acidic conditions, such as with trifluoroacetic acid (TFA). mdpi.com A significant challenge during this step is the release of formaldehyde (B43269) as a byproduct. nih.govmdpi.com Under the acidic reaction conditions, the liberated formaldehyde can participate in unwanted side reactions, primarily electrophilic aromatic substitution with the electron-rich 7-azaindole ring. This can lead to the formation of various side products and complex reaction mixtures, significantly lowering the yield of the desired deprotected compound. mdpi.com

One notable side product identified during the SEM-deprotection of a 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amine derivative was a tricyclic eight-membered 7-azaindole. nih.govmdpi.com This unexpected product forms from a two-step electrophilic aromatic substitution involving the released formaldehyde. Attempts to optimize the deprotection by using different reagents, such as BF₃-OEt₂, resulted in even more complex mixtures. mdpi.com While acidic conditions are problematic, other reagents like tetrabutylammonium (B224687) fluoride (B91410) were not evaluated in this specific instance. mdpi.com The yield of the desired product can be low; for example, performing the acidic deprotection at room temperature gave the target molecule in only 45% yield, alongside multiple other products that could not be isolated. mdpi.com

Table 2: SEM-Deprotection Conditions and Outcomes for Pyrrolo[2,3-b]pyridine Derivatives
Reagent/ConditionsObserved OutcomeKey ChallengeReference
TFA in DCM, 50°CSuccessful deprotection for some derivatives. Formation of side products due to formaldehyde release.Side product formation (e.g., tricyclic 8-membered ring). mdpi.com, mdpi.com
Acidic Step at 22°C (rt)45% yield of desired product along with multiple unisolated byproducts.Low yield and complex mixture. mdpi.com
BF₃-OEt₂Resulted in a more complex reaction mixture than standard acidic conditions.Increased complexity and side reactions. mdpi.com
60% Sulfuric AcidSuccessful removal of a tert-butyl protecting group, followed by direct glycosylation.Specific to tert-butyl group; harsh conditions may not be suitable for all substrates. enamine.net

Large-Scale Synthesis Considerations

Transitioning a synthetic route from laboratory research to large-scale production introduces a distinct set of challenges that prioritize safety, efficiency, cost-effectiveness, and environmental impact. For complex heterocyclic compounds like pyrrolo[2,3-b]pyridine derivatives, these considerations are paramount.

Process safety is a major concern. Some reactions that are manageable on a small scale can become hazardous when scaled up. For instance, the Dakin-West reaction, used in the synthesis of a pyrrolo[2,3-d]pyrimidine, required modification for plant-scale application to avoid the uncontrolled release of carbon dioxide gas. acs.org Similarly, reaction exotherms must be carefully managed.

Chemical Reactivity and Mechanistic Investigations of 2,5 Dimethyl 1h Pyrrolo 2,3 B Pyridine Systems

Electron Density Distribution and Aromaticity Influence

The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) ring system is an aromatic structure composed of a π-electron excessive pyrrole (B145914) ring fused to a π-electron deficient pyridine (B92270) ring. Theoretical studies on the parent 7-azaindole (B17877) scaffold reveal that the nitrogen atom of the pyridine ring acts as a π and σ acceptor, while the pyrrole ring functions as a π donor and σ acceptor. researchgate.net This electronic arrangement results in a unique charge distribution across the bicyclic system. Ab initio calculations indicate that the highest electron density is localized at the C-3 position of the pyrrole moiety, making it the most nucleophilic carbon and thus the most susceptible to electrophilic attack. researchgate.netpitt.edu

The introduction of two methyl groups at the C-2 and C-5 positions significantly modulates this electron distribution. Methyl groups are known to be electron-donating through inductive and hyperconjugation effects.

At the C-2 position: The methyl group enhances the electron density of the pyrrole ring, further increasing the nucleophilicity of the C-3 position.

At the C-5 position: The methyl group donates electron density to the pyridine ring, which can slightly mitigate its inherent π-deficiency.

Tautomerism and Isomerization Pathways

Tautomerism is a key feature of the 1H-pyrrolo[2,3-b]pyridine system, primarily involving the proton on the pyrrole nitrogen (N-1). In the excited state, proton transfer can occur, often mediated by solvent molecules. Studies on the parent 7-azaindole in protic solvents like methanol (B129727) and ethanol (B145695) have shown that tautomerization can proceed via a concerted transfer of two hydrogens involving at least one solvent molecule, constituting a major route of non-radiative relaxation. researchgate.net While specific studies on the 2,5-dimethyl derivative are not prevalent, it is expected to exhibit similar N-H tautomeric behavior.

Ring-opening and re-closure sequences are known transformation pathways for certain nitrogen-containing heterocycles, often proceeding through an Addition of Nucleophile, Ring Opening, and Ring Closure (ANRORC) mechanism. Such pathways can lead to profound structural rearrangements and the formation of different heterocyclic systems. For instance, domino ring-opening and dearomative cyclization of activated aziridines with heteroarenes can lead to fused polycyclic systems. nih.gov While these mechanisms have been investigated in related heterocyclic systems, specific instances involving the pyrrole ring opening of 2,5-dimethyl-1H-pyrrolo[2,3-b]pyridine are not extensively documented in the literature. Such a reaction would likely require harsh conditions or specific activation to disrupt the stable aromatic pyrrole ring.

Schiff bases are common intermediates in various organic reactions, particularly those involving the condensation of a primary amine with a carbonyl compound. In the context of rearrangements of pyrrolo[2,3-b]pyridine systems, Schiff base formation could conceivably occur during reactions of amino-substituted derivatives or through ring-opening pathways that expose an amine and a carbonyl moiety. The synthesis of Schiff base ligands from pyrrole-2-carbaldehyde and various amines is well-established, highlighting the reactivity of pyrrole aldehydes. acs.org However, the direct involvement of Schiff base intermediates in rearrangements of the this compound core itself is not a commonly reported mechanistic pathway.

Reactivity at Specific Ring Positions (e.g., C-2, C-3, C-4, C-5)

The regioselectivity of reactions involving the this compound ring is dictated by the inherent electron distribution and the presence of the methyl substituents.

C-2 and C-5 Positions: These positions are substituted by methyl groups, precluding direct substitution at the carbon atoms. However, the methyl groups themselves can potentially serve as reaction sites, for instance, through deprotonation with a strong base to form an anionic species, which could then react with an electrophile.

C-3 Position: As the site with the highest electron density in the 7-azaindole nucleus, the C-3 position is the primary target for electrophilic substitution reactions such as halogenation, nitration, and Friedel-Crafts type reactions. researchgate.netpitt.eduaklectures.com The electron-donating methyl group at C-2 further activates this position for electrophilic attack. For example, aza-Friedel-Crafts reactions of various azaindoles with cyclic imines proceed readily at the C-3 position. nih.gov

C-4 and C-6 Positions: These positions on the pyridine ring are electron-deficient and generally unreactive towards electrophiles. Functionalization at these sites typically requires alternative strategies. One common approach is the initial introduction of a halogen atom, which can then be displaced by a nucleophile via an SNAr reaction (though often requiring harsh conditions) or, more commonly, participate in metal-catalyzed cross-coupling reactions. researchgate.netnih.gov

Metal-Catalyzed Functionalization of the Pyrrolo[2,3-b]pyridine Moiety

Transition metal catalysis has become an indispensable tool for the functionalization of the 7-azaindole scaffold, enabling the formation of C-C, C-N, and C-O bonds at positions that are otherwise difficult to modify. rsc.orgresearchgate.net These methods are broadly applicable to derivatives like this compound, provided a suitable handle, such as a halogen, is present on the ring.

Palladium-catalyzed cross-coupling reactions are particularly prevalent:

Suzuki-Miyaura Coupling: This reaction is widely used to form C-C bonds by coupling halo-azaindoles with boronic acids. It has been employed for arylation at various positions, including C-3 and C-6. acs.org

Buchwald-Hartwig Amination: This method provides a general and efficient route to amino-substituted azaindoles by coupling halo-azaindoles with a wide array of primary and secondary amines under mild conditions. nih.govresearchgate.netbeilstein-journals.org

Sonogashira Coupling: The coupling of terminal alkynes with halo-azaindoles, catalyzed by palladium and copper, is a key step in the synthesis of various functionalized azaindoles. nih.govmdpi.com

Heck Reaction: Intramolecular Heck reactions have been utilized to construct the azaindole ring system itself. nih.govmdpi.com

Furthermore, direct C-H functionalization, often catalyzed by rhodium or palladium, represents an increasingly important strategy for derivatization, avoiding the need for pre-functionalized substrates. nih.govrsc.orgrsc.org

Reaction TypePositionCatalyst/ReagentsDescriptionReference
Buchwald-Hartwig AminationC-4, C-5, C-6Palladium PrecatalystsCross-coupling of halo-7-azaindoles with various primary and secondary amines. nih.gov
Suzuki-Miyaura CouplingC-3, C-6Pd2dba3 / SPhosOne-pot sequential diarylation of 3,6-dibromo-7-azaindole. acs.org
Sonogashira CouplingC-5PdCl2(PPh3)2 / CuICoupling of 5-bromo-3-iodoaminopyridine with alkynes followed by cyclization. nih.gov
C-O CouplingC-4Pd(OAc)2 / XantphosCoupling of N-protected 4-bromo-7-azaindole with phenols. beilstein-journals.org
C-H Activation/Annulation-Rh(III) catalyst / Ag+ oxidantSynthesis of 7-azaindoles from 2-aminopyridines and alkynes. nih.govrsc.org

Stereochemical Aspects of Derivatization

The introduction of new stereocenters during the derivatization of the this compound ring is a critical aspect for applications in medicinal chemistry, where specific stereoisomers often exhibit desired biological activity. While the core itself is achiral, reactions at the ring or at the methyl substituents can generate chiral products. For example, the catalytic asymmetric C-H functionalization of related N-heterocycles is a known process for creating enantiomerically enriched products. Similarly, reactions such as catalytic hydrogenation of a derivatized, unsaturated side chain or diastereoselective additions to a functional group attached to the ring could be employed. However, specific literature detailing the stereochemical outcomes of derivatization reactions on the this compound scaffold is limited, representing an area for future investigation.

Computational and Theoretical Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the molecular properties of 2,5-dimethyl-1H-pyrrolo[2,3-b]pyridine from first principles. These calculations solve the Schrödinger equation, or its density functional theory equivalent, to determine the electronic structure and energy of the molecule.

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) Analyses

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of molecules by focusing on the electron density rather than the complex many-electron wavefunction. For a molecule like this compound, DFT can be employed to optimize its geometry, determine its thermodynamic stability, and calculate various electronic properties. Theoretical studies on the parent compound, 7-azaindole (B17877), have utilized DFT methods to achieve good agreement with experimental data, suggesting that similar accuracy can be expected for its derivatives. nih.gov

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the excited states of molecules. nih.govchemrxiv.org This is particularly useful for understanding the molecule's response to light, such as its UV-Visible absorption spectrum. A TD-DFT analysis of this compound would predict the energies of its electronic transitions, which correspond to the absorption of light at specific wavelengths. Studies on 7-azaindole have shown that its lowest excited singlet state is of a ππ* character, and it is expected that the 2,5-dimethyl derivative would exhibit similar behavior, with potential shifts in the absorption maxima due to the electronic effects of the methyl groups. hhu.de

HOMO and LUMO Energy Level Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of Frontier Molecular Orbital (FMO) theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter that provides insight into the chemical reactivity and kinetic stability of a molecule. irjweb.commdpi.com

For this compound, the introduction of two electron-donating methyl groups is expected to raise the energy of the HOMO compared to the unsubstituted 7-azaindole. This, in turn, would likely lead to a smaller HOMO-LUMO gap, suggesting increased reactivity. A smaller energy gap is also associated with a shift in the electronic absorption spectrum to longer wavelengths (a bathochromic shift).

ParameterDescriptionExpected Influence of 2,5-Dimethyl Substitution
EHOMOEnergy of the Highest Occupied Molecular OrbitalIncrease (less negative)
ELUMOEnergy of the Lowest Unoccupied Molecular OrbitalSlight change, potentially a small increase
ΔE (HOMO-LUMO Gap)Energy difference between HOMO and LUMODecrease

Frontier Molecular Orbital (FMO) Analysis

A detailed analysis of the frontier molecular orbitals involves examining the spatial distribution of the HOMO and LUMO across the molecule. In 7-azaindole, the HOMO is typically localized on the pyrrole (B145914) ring, while the LUMO is distributed over the pyridine (B92270) ring. This distribution is crucial for predicting the sites of electrophilic and nucleophilic attack. For this compound, the methyl groups would likely enhance the electron density on the pyrrole ring, further localizing the HOMO in this region. The LUMO distribution is expected to be less affected but may show minor changes.

Frequency Computations and Vibrational Spectroscopy Insights

Theoretical frequency calculations using DFT can predict the vibrational modes of a molecule, which correspond to the peaks observed in its infrared (IR) and Raman spectra. By calculating the vibrational frequencies and their corresponding intensities, a theoretical spectrum can be generated and compared with experimental data to aid in the assignment of spectral bands. nih.gov For this compound, such calculations would help in identifying the characteristic vibrational modes associated with the pyrrolo[2,3-b]pyridine skeleton, as well as the modes introduced by the methyl groups, such as C-H stretching and bending vibrations. Studies on 7-azaindole derivatives have demonstrated the utility of DFT in interpreting their vibrational spectra. mdpi.com

Molecular Modeling and Simulation

While quantum chemical calculations focus on the properties of a single molecule, molecular modeling and simulation techniques can be used to study the behavior of this compound in a larger system, such as in solution or interacting with a biological target. These methods often employ classical force fields, which are simpler and computationally less expensive than quantum mechanical methods.

Molecular dynamics (MD) simulations, for example, can be used to study the conformational dynamics of the molecule and its interactions with solvent molecules over time. Such simulations are particularly valuable in the context of drug design, where they can be used to model the binding of a ligand like a this compound derivative to a protein active site. nih.gov These simulations can provide insights into the stability of the protein-ligand complex, the key intermolecular interactions, and the thermodynamics of binding. While specific molecular modeling studies on this compound are not prominent in the literature, the general 1H-pyrrolo[2,3-b]pyridine scaffold is a common feature in molecules subjected to such studies for drug discovery purposes. rsc.org

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a fundamental computational technique used to predict the binding orientation and affinity of a ligand to a target protein. For derivatives of the 1H-pyrrolo[2,3-b]pyridine scaffold, docking studies have been instrumental in understanding their interactions with various protein kinases, which are key targets in cancer therapy.

Studies on a series of 1H-pyrrolo[2,3-b]pyridine derivatives as inhibitors of the c-Met kinase have shown that the pyrrolo[2,3-b]pyridine core consistently forms crucial hydrogen bonds within the hinge region of the kinase's ATP-binding site. Specifically, the pyridine nitrogen and the pyrrole N-H group often act as hydrogen bond acceptor and donor, respectively, with the backbone of residue Met1160. Further interactions, such as an additional hydrogen bond with Asp1222 and π-π stacking interactions with aromatic residues like Phe1223, have been identified for substituents on the core scaffold. In one study, the most active compound in the dataset was selected to explore the binding mode, revealing two hydrogen bonds between the pyrrolo[2,3-b]pyridine group and Met1160.

Similarly, docking studies of 1H-pyrrolo[2,3-b]pyridine-5-carboxamide derivatives into the Janus kinase 3 (JAK3) active site were performed to understand substituent effects on inhibitory activity. These computational models help rationalize structure-activity relationships (SAR) and guide the synthesis of analogues with improved potency.

Target ProteinKey Interacting ResiduesInteraction TypeScaffold Moiety Involved
c-Met KinaseMet1160Hydrogen BondPyrrolo[2,3-b]pyridine core
c-Met KinaseAsp1222Hydrogen BondLinker/Substituent
c-Met KinaseLys1110Hydrogen BondSubstituent
c-Met KinasePhe1223π-π StackingAromatic Substituents
JAK3Hinge Region ResiduesHydrogen BondPyrrolo[2,3-b]pyridine core

Molecular Dynamics Simulations

To assess the stability of the binding poses predicted by molecular docking, molecular dynamics (MD) simulations are employed. These simulations model the movement of atoms in the ligand-protein complex over time, providing insights into the dynamic nature of the interaction.

For a newly designed 1H-pyrrolo[2,3-b]pyridine derivative targeting c-Met kinase, a 100-nanosecond MD simulation was performed. The results of this simulation confirmed the stability of the designed compound within the c-Met active site. researchgate.net Another study on a promising derivative also utilized MD simulations to confirm that crucial hydrogen bonds with key residues Lys1110 and Met1160 remained stable throughout the equilibrium period of the simulation. crystalexplorer.net Such simulations are vital for validating the docked conformation and ensuring that the key interactions predicted by static docking models are maintained in a more physiologically relevant, dynamic environment.

Target ProteinSimulation DurationKey Finding
c-Met Kinase100 nsConfirmed the stability of the designed ligand inside the active site. researchgate.net
c-Met KinaseNot SpecifiedTwo hydrogen bonds with Lys1110 and Met1160 were stable during the equilibrium time range. crystalexplorer.net

Binding Free Energy Calculations (e.g., MM-PBSA)

Molecular Mechanics/Poisson-Boltzmann Surface Area (MM-PBSA) is a post-processing method used to estimate the binding free energy of a ligand to a protein from an ensemble of conformations, typically generated from MD simulations. nih.govscispace.com This approach provides a more quantitative assessment of binding affinity than docking scores alone.

The total binding free energy (ΔG_bind) is calculated by summing the changes in molecular mechanical gas-phase energies (ΔE_MM), solvation free energies (ΔG_solv), and the conformational entropy upon binding (-TΔS). nih.gov The solvation energy is further divided into polar and nonpolar components, while the molecular mechanics energy includes van der Waals and electrostatic terms. plos.org

In a study involving the design of novel c-Met inhibitors based on the 1H-pyrrolo[2,3-b]pyridine scaffold, MM-PBSA calculations were performed to confirm the stability of a designed compound (D12) within the c-Met active site. researchgate.net This analysis provides energetic validation for the computationally designed inhibitor, suggesting a favorable binding profile.

Energy ComponentDescription
ΔG_bindThe overall binding free energy of the ligand-protein complex.
ΔE_vdWVan der Waals contribution to the molecular mechanics energy. plos.org
ΔE_eleElectrostatic contribution to the molecular mechanics energy. plos.org
ΔG_polThe polar component of the solvation free energy. plos.org
ΔG_nonpolThe nonpolar component of the solvation free energy. plos.org

WaterMap Analysis for Binding Site Characterization

WaterMap is a computational tool that analyzes the location and thermodynamic properties of water molecules within a protein's binding site. nih.gov By identifying high-energy, unstable water molecules that can be displaced by a ligand, WaterMap provides valuable insights for optimizing ligand design to improve binding affinity. nih.gov

This technique was applied to a series of 1H-pyrrolo[2,3-b]pyridine-5-carboxamide derivatives to understand their JAK3 inhibitory activity. researchgate.net The analysis identified unfavorable water molecules within the binding site. researchgate.net A correlation was found between the experimental activity of the compounds and the calculated free energy liberation from displacing these binding site water molecules. researchgate.net This suggests that the potency of these inhibitors is partly driven by the entropic gain achieved from displacing thermodynamically unfavorable water molecules, a finding that can guide further optimization of the scaffold. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that correlates the chemical structure of compounds with their biological activity using statistical models.

For 1H-pyrrolo[2,3-b]pyridine derivatives, 3D-QSAR studies have been conducted to guide the design of new inhibitors. In one study targeting c-Met, a statistically significant model was built using molecular fingerprints along with 2D and 3D descriptors, achieving a coefficient of determination (R²) of 0.90 and a predictive R² (R²pred) of 0.91. scirp.org Another 3D-QSAR study on a series of thirty-one 1H-pyrrolo[2,3-b]pyridine derivatives as inhibitors of Traf2 and Nck-interacting kinase (TNIK) also yielded robust models. researchgate.netnih.gov The Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) models showed strong reliability and predictive power. researchgate.netnih.gov These models generate contour maps that visualize regions where steric bulk, electrostatic charge, or other properties are favorable or unfavorable for activity, providing a clear roadmap for structural modifications. researchgate.netnih.gov

TargetQSAR MethodR² / Q²Predictive R² / r²_test
c-MetFingerprints/DescriptorsR² = 0.90R²pred = 0.91 scirp.org
TNIKCoMFAQ² = 0.65r²_test = 0.97 researchgate.netnih.gov
TNIKCoMSIAQ² = 0.74r²_test = 0.95 researchgate.netnih.gov

Conformational Analysis and Intermolecular Interactions

Hirshfeld surface analysis is a method used to visualize and quantify intermolecular interactions within a crystal lattice. While no crystal structure or corresponding Hirshfeld analysis for this compound itself was found, studies on analogous fused pyrrole ring systems provide insight into the utility of this technique.

For example, a Hirshfeld analysis was conducted on the crystal structure of (S)-10-propargylpyrrolo[2,1-c] crystalexplorer.netbenzodiazepine-5,11-dione. This analysis partitions the space in the crystal to identify close intermolecular contacts. The study revealed that the most significant contributions to the crystal packing came from H···H (49.8%), C···H/H···C (25.7%), and O···H/H···O (20.1%) interactions. The analysis confirmed that van der Waals forces and hydrogen bonding are the dominant interactions governing the crystal packing. Such analyses are crucial for understanding the solid-state properties of crystalline compounds and the nature of non-covalent interactions that stabilize the structure.

Interaction TypeContribution (%) in an Analogous Pyrrolo-fused System
H···H49.8
C···H / H···C25.7
O···H / H···O20.1

Energy Framework Calculations

Energy framework analysis is a computational method used to investigate the intermolecular interactions within a crystal lattice. This technique provides a quantitative understanding of the stability of the crystal structure by calculating the interaction energies between pairs of molecules. The total interaction energy is typically dissected into four key components: electrostatic, polarization, dispersion, and exchange-repulsion energies. These calculations are crucial for understanding the nature and strength of the forces that govern the molecular packing in the solid state.

The energy frameworks are visualized through graphical representations where cylinders connect the centroids of interacting molecular pairs. The radius of these cylinders is proportional to the magnitude of the interaction energy, offering an intuitive depiction of the crystal's energetic architecture. Such studies rely on quantum chemical models, for instance, using density functional theory (DFT) or Hartree-Fock (HF) methods with appropriate basis sets, to compute the interaction energies.

Detailed research into the energy framework of the specific compound This compound is not extensively available in the reviewed scientific literature. However, studies on structurally related heterocyclic compounds, such as aminopyridine derivatives and pyrrolo[1,2-a] quinoxaline, provide insight into the typical findings from such analyses. rasayanjournal.co.innih.gov

The interaction energies are calculated between a central molecule and its neighboring molecules within a defined cluster radius, and the results are used to construct the energy framework diagrams. These diagrams illustrate the topology of intermolecular interactions, highlighting the strongest interaction pathways within the crystal.

The table below outlines the different components of interaction energy that are typically calculated in an energy framework analysis. While specific values for this compound are not available, this table serves to explain the concepts applied in such computational studies.

Interaction Energy ComponentDescriptionTypical Contribution
Electrostatic Energy (Eele) Arises from the interaction between the static charge distributions of the molecules (coulombic forces).Can be attractive or repulsive; often a major stabilizing component.
Polarization Energy (Epol) Results from the distortion of a molecule's electron cloud by the electric field of a neighboring molecule.Always attractive; usually a smaller contribution than electrostatic or dispersion.
Dispersion Energy (Edis) Originates from instantaneous fluctuations in electron density, leading to temporary dipoles (London dispersion forces).Always attractive; a significant stabilizing force, especially for nonpolar systems.
Exchange-Repulsion Energy (Erep) A quantum mechanical effect that arises from the Pauli exclusion principle, preventing molecules from occupying the same space.Always repulsive; represents the cost of intermolecular overlap.
Total Interaction Energy (Etot) The sum of the above components (Eele + Epol + Edis + Erep).A negative value indicates a stable interaction.

Although a specific energy framework analysis for this compound has not been reported, the established methodologies applied to analogous heterocyclic structures provide a robust framework for how such an analysis would be conducted and what kind of insights it would offer into the supramolecular chemistry of this compound.

Applications in Medicinal Chemistry Research As a Scaffold

Role as a Privileged Heterocyclic Scaffold in Drug Design

The 1H-pyrrolo[2,3-b]pyridine core is widely regarded as a "privileged scaffold" in drug design. This term, coined by Evans et al., refers to molecular frameworks that are capable of binding to multiple, often unrelated, biological targets, thereby serving as a versatile starting point for the development of novel therapeutic agents. mdpi.com The utility of the pyrrolo[2,3-b]pyridine scaffold stems from its unique structural and electronic properties. As a bioisostere of the indole (B1671886) nucleus, it can mimic the binding of endogenous ligands and known drugs. nih.gov However, the nitrogen atom in the pyridine (B92270) ring introduces a hydrogen bond acceptor capability that is absent in the benzene (B151609) portion of indole. rsc.orgresearchgate.net This feature allows for the formation of crucial hydrogen bonds with target proteins, such as the hinge region of kinases, which can significantly enhance binding affinity and selectivity. rsc.orgresearchgate.net

The pyridine ring is a fundamental component in numerous natural products and FDA-approved drugs, highlighting its importance as a pharmacophore. mdpi.comnih.govnih.gov The fusion of the pyrrole (B145914) and pyridine rings into the pyrrolo[2,3-b]pyridine system creates a planar, aromatic structure that is well-suited for insertion into binding pockets and for participating in π-π stacking interactions with aromatic amino acid residues of target proteins. mdpi.com Its versatility is demonstrated by its presence in compounds targeting a wide array of proteins, including kinases like Fibroblast Growth Factor Receptor (FGFR), phosphodiesterase 4B (PDE4B), and cyclin-dependent kinase 8 (CDK8). rsc.orgnih.govacs.org

Structure-Activity Relationship (SAR) Studies of Pyrrolo[2,3-b]pyridine Derivatives

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how chemical modifications of a scaffold affect its biological activity. For the 1H-pyrrolo[2,3-b]pyridine core, extensive SAR studies have been conducted to optimize its potency and selectivity against various targets.

Modifications at the pyrrole moiety of the 1H-pyrrolo[2,3-b]pyridine scaffold have been shown to significantly influence biological activity.

Pyrrole Nitrogen (N1 position): The hydrogen atom at the N1 position can act as a hydrogen bond donor. In many kinase inhibitors, this N-H group is crucial for interacting with the protein backbone. Methylation of this nitrogen can sometimes be tolerated or even beneficial for metabolic stability, but in other cases, it can lead to a loss of activity. nih.govdundee.ac.uk For instance, in a series of PDE4B inhibitors, the N-methylated pyrrolo[3,2-b]pyridine analog was found to be inactive, underscoring the importance of the N-H for activity in that specific context. nih.gov

Pyrrole Carbons (C2 and C3 positions): Substitution at the C2 and C3 positions is a common strategy for extending the molecule into different regions of a target's binding site. In the development of PDE4B inhibitors, the core scaffold was functionalized at the C2 position with a carboxamide group. Varying the substituents on this amide was critical for modulating potency and selectivity. For example, incorporating a 3,3-difluoroazetidine (B2684565) ring onto the amide nitrogen resulted in a compound with high inhibitory activity (IC50 = 0.14 µM) and 6-fold selectivity for PDE4B over PDE4D. nih.gov In another study targeting V600E B-RAF, aryl groups were attached at the C3 position, with specific substitution patterns on these aryl rings leading to potent inhibitors. napier.ac.uk

The pyridine portion of the scaffold offers multiple positions for substitution, which can be leveraged to fine-tune a compound's properties.

Pyridine Nitrogen (N7 position): The nitrogen at position 7 is a key hydrogen bond acceptor, often forming a critical interaction with the hinge region of protein kinases. rsc.org This interaction anchors the inhibitor in the ATP-binding pocket.

Pyridine Carbons (C4, C5, and C6 positions): Substitutions on the carbon atoms of the pyridine ring are crucial for achieving potency and selectivity. In the design of FGFR inhibitors, introducing a hydrogen bond acceptor at the 5-position was explored to form an additional hydrogen bond and improve activity. rsc.org For PDE4B inhibitors, placing a 3,4-dichlorophenyl group at the C4 position was held constant while other parts of the molecule were explored. nih.gov In the development of CDK8 inhibitors, a phenyl group at the 5-position served as a linker to a larger side chain that was essential for the compound's potent activity. acs.org SAR studies on antiproliferative agents revealed that electron-withdrawing substituents on the pyridine ring generally led to more potent compounds than those with electron-donating groups. researchgate.net

Scaffold Hopping Strategies in Drug Discovery

Scaffold hopping is a powerful strategy in drug discovery used to identify novel chemical series by replacing the central core of a known active molecule with a structurally different scaffold, while aiming to retain or improve its biological activity and physicochemical properties. chimia.ch The 1H-pyrrolo[2,3-b]pyridine core has been both the result and the starting point of such strategies.

In one example, a scaffold-hopping experiment aimed at discovering novel phosphodiesterase 4B (PDE4B) inhibitors began with a different core structure. The investigation of various heterocyclic scaffolds revealed that replacing the original core with the 1H-pyrrolo[2,3-b]pyridine scaffold led to a significant increase in potency, identifying a novel and promising series of inhibitors. nih.gov

Conversely, in the development of inhibitors for Colony-Stimulating Factor 1 Receptor (CSF1R), researchers started with the pyrrolo[2,3-b]pyridine scaffold of the approved drug Pexidartinib. They then performed a scaffold hop to the pyrrolo[2,3-d]pyrimidine core. This strategic change was investigated to explore new intellectual property space and potentially improve inhibitor properties. The resulting compounds, which hybridized features of Pexidartinib with the new core, showed potent inhibitory activity in the low nanomolar range. mdpi.comresearchgate.net This demonstrates how the pyrrolo[2,3-b]pyridine scaffold can serve as a valuable template for designing new inhibitors based on different core structures.

Mechanism-Based Inhibition Studies

Understanding the precise mechanism by which a compound inhibits its target is crucial for rational drug design. For derivatives of 1H-pyrrolo[2,3-b]pyridine, detailed mechanistic studies have been particularly important in the context of kinase inhibition.

The Fibroblast Growth Factor Receptor (FGFR) family of receptor tyrosine kinases plays a critical role in cell proliferation, differentiation, and migration. Aberrant FGFR signaling is implicated in various cancers, making it an attractive target for cancer therapy. rsc.orgrsc.org Several series of 1H-pyrrolo[2,3-b]pyridine derivatives have been developed as potent FGFR inhibitors. rsc.orgnih.gov

The primary mechanism of inhibition involves the compound binding to the ATP-binding pocket of the FGFR kinase domain, preventing the binding of ATP and subsequent autophosphorylation and activation of downstream signaling pathways. The 1H-pyrrolo[2,3-b]pyridine core is instrumental in this process. rsc.org The N7 nitrogen of the pyridine ring and the N-H group of the pyrrole ring typically form two crucial hydrogen bonds with the backbone carbonyl and NH groups of amino acids in the hinge region of the kinase (specifically, residues like Ala564 and Glu562 in FGFR1). rsc.orgresearchgate.net This bidentate hydrogen bonding pattern effectively anchors the inhibitor within the active site.

Structure-based design has been used to optimize these inhibitors. By analyzing the co-crystal structure of early leads with the FGFR1 kinase domain, researchers identified opportunities for further interactions. For example, substituents are strategically placed on the scaffold to occupy hydrophobic pockets or form additional hydrogen bonds with other residues in the binding site, thereby increasing potency and selectivity. rsc.orgrsc.org One study led to the identification of compound 4h , which exhibited potent activity against FGFR1, 2, and 3 with IC50 values of 7, 9, and 25 nM, respectively. rsc.orgrsc.org This compound's efficacy was confirmed in cellular assays where it inhibited cancer cell proliferation, migration, and induced apoptosis. rsc.orgrsc.org

Table 1: Inhibitory Activity of Selected Pyrrolo[2,3-b]pyridine Derivatives against FGFRs Data extracted from research on FGFR inhibitors. rsc.orgrsc.org

CompoundFGFR1 IC50 (nM)FGFR2 IC50 (nM)FGFR3 IC50 (nM)FGFR4 IC50 (nM)
4h7925712

Fibroblast Growth Factor Receptor (FGFR) Inhibition

Interaction with ATP-binding site

The 1H-pyrrolo[2,3-b]pyridine scaffold is a highly effective ATP mimetic. nih.gov Its structure is analogous to the adenine (B156593) core of ATP, allowing it to fit into the ATP-binding cleft of various kinases. This binding is primarily anchored by the heterocyclic ring system. The nitrogen atoms within the pyrrolopyridine core act as key hydrogen bond acceptors and donors, mimicking the interactions of ATP's adenine ring with the hinge region of the kinase. researchgate.net This interaction occupies the active site, preventing the binding and hydrolysis of ATP, which is a critical step for enzyme activation and downstream signaling. Consequently, this competitive inhibition modulates the kinase's activity.

Hydrogen Bonding Networks

The efficacy of the 1H-pyrrolo[2,3-b]pyridine scaffold as a kinase inhibitor is heavily reliant on the formation of specific hydrogen bonds within the enzyme's active site. Typically, the nitrogen atom at position 7 and the NH group of the pyrrole ring at position 1 are crucial for this interaction. researchgate.net These moieties form a bidentate hydrogen bond network with the backbone amide and carbonyl groups of conserved amino acid residues in the hinge region of the kinase. For instance, in studies targeting Janus Kinase 3 (JAK3), the pyrrolopyridine core forms critical hydrogen bonds that anchor the inhibitor in the ATP-binding pocket. researchgate.netnih.gov Similarly, when targeting c-Met kinase, the pyrrolo[2,3-b]pyridine group has been shown to form two hydrogen bonds with the residue Met1160, playing a significant role in the inhibitory potency of the derivatives. tandfonline.com

c-Met Kinase Inhibition

The mesenchymal-epithelial transition factor (c-Met) receptor tyrosine kinase is a well-validated target in cancer therapy due to its role in tumor growth, invasion, and metastasis. nih.govacs.org The 1H-pyrrolo[2,3-b]pyridine scaffold has been successfully employed to develop potent c-Met inhibitors. A series of novel derivatives incorporating a 1,2,3-triazole moiety demonstrated moderate to excellent inhibitory activity against c-Met kinase. nih.gov The most promising compound from this series exhibited an IC50 value of 1.68 nM, highlighting the potential of this scaffold for developing powerful anti-cancer agents. nih.gov

Binding Mode Elucidation

Molecular docking studies have provided valuable insights into the binding mode of 1H-pyrrolo[2,3-b]pyridine derivatives within the c-Met active site. tandfonline.com These inhibitors typically function as type II inhibitors, which not only interact with the hinge region but also extend into an allosteric site located nearby. nih.gov The pyrrolo[2,3-b]pyridine core consistently forms two hydrogen bonds with the backbone of Met1160 in the hinge region. tandfonline.com Additional interactions are crucial for high-affinity binding; for instance, a linker moiety, such as a picolinamide, can form a third hydrogen bond with the side chain of Asp1222. tandfonline.com The substituents on the scaffold are oriented to occupy hydrophobic pockets, with structure-activity relationship (SAR) studies indicating that electron-withdrawing groups on a terminal phenyl ring can enhance inhibitory activity by modulating the electronics of the linker. nih.govresearchgate.net

Janus Kinase 3 (JAK3) Inhibition and Immunomodulation

Janus kinases (JAKs) are critical components of cytokine signaling pathways that regulate immune and inflammatory responses. jst.go.jpnih.gov Specifically, JAK3 is primarily expressed in hematopoietic cells and plays a key role in lymphocyte function, making it an attractive target for the treatment of autoimmune diseases and organ transplant rejection. researchgate.net The 1H-pyrrolo[2,3-b]pyridine scaffold has served as a foundational structure for the development of potent and selective JAK3 inhibitors. nih.gov By modulating JAK3 activity, these compounds can suppress interleukin-2 (B1167480) (IL-2) stimulated T-cell proliferation, demonstrating their immunomodulatory effects. researchgate.net

Correlation of Structural Modifications with Inhibitory Activity

The inhibitory activity and selectivity of 1H-pyrrolo[2,3-b]pyridine-based JAK3 inhibitors are highly dependent on the nature and position of substituents on the core scaffold. Structure-activity relationship (SAR) studies have been instrumental in optimizing these compounds. researchgate.netnih.gov

Initial template compounds often show broad kinase activity. researchgate.net Strategic chemical modifications are then introduced to enhance potency and selectivity for JAK3. A pivotal finding was that the introduction of a carbamoyl (B1232498) group at the C5-position of the pyrrolopyridine ring significantly boosts JAK3 inhibitory activity. researchgate.netnih.gov Furthermore, modifications at the C4-position have a profound impact on potency. For instance, substituting the C4-position with a cyclohexylamino group leads to a substantial increase in JAK3 inhibition. researchgate.netnih.gov The size of the cycloalkylamino ring at this position is also critical; a cyclohexyl group was found to be optimal, while smaller (cyclopropyl) or larger (cycloheptyl) rings resulted in decreased activity. researchgate.net

Table 1: Structure-Activity Relationship of 1H-pyrrolo[2,3-b]pyridine Derivatives as JAK3 Inhibitors. Data extracted from medicinal chemistry research on JAK3 inhibition. researchgate.net

These detailed SAR studies, supported by computational modeling and X-ray crystallography, guide the rational design of next-generation inhibitors with improved therapeutic profiles. researchgate.netnih.gov

Human Neutrophil Elastase (HNE) Inhibition

The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole (B17877), scaffold has been identified as a novel framework for the development of potent inhibitors of Human Neutrophil Elastase (HNE). researchgate.netnih.gov HNE is a serine protease implicated in a range of inflammatory diseases, particularly those affecting the pulmonary system. researchgate.netnih.gov Researchers have synthesized and evaluated a series of HNE inhibitors based on this scaffold, revealing that many of these new compounds are effective, with IC50 values in the micromolar to submicromolar range. researchgate.netnih.gov

Key findings from structure-activity relationship (SAR) studies indicate that the substitution pattern on the pyrrolo[2,3-b]pyridine core is crucial for inhibitory activity. For instance, research has shown that position 2 of the scaffold must remain unsubstituted, as modifications at this position lead to a loss of HNE inhibitory activity. nih.govunifi.it Conversely, the introduction of various substituents at position 5 is well-tolerated, with many modifications retaining potent HNE inhibition (IC50 = 15–51 nM). nih.govunifi.it It is theorized that bulky or lipophilic substituents at position 5 can interact with a large pocket at the enzyme's active site. nih.govunifi.it

Molecular docking studies have provided further insight, suggesting that the orientation of the active pyrrolo[2,3-b]pyridine derivatives within the HNE catalytic triad (B1167595) (Ser195-His57-Asp102) is correlated with their inhibitory effectiveness. researchgate.netnih.gov Highly active inhibitors adopt geometries that are favorable for the formation of a Michaelis complex. nih.govunifi.it For example, compounds 2a and 2b demonstrated potent inhibition with IC50 values of 15 nM and 14 nM, respectively. researchgate.netnih.gov

Table 1: HNE Inhibitory Activity of Selected 1H-pyrrolo[2,3-b]pyridine Derivatives

Compound IC50 (nM)
2a 15
2b 14
Substituted at position 5 15-51

Data sourced from multiple studies on HNE inhibition. researchgate.netnih.govnih.govunifi.it

Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibition

Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that plays a critical role in immune tolerance by catalyzing the rate-limiting step in tryptophan metabolism. nih.govacs.org Its upregulation is associated with immune suppression in diseases like cancer, making it a significant therapeutic target. nih.gov The 1H-pyrrolo[2,3-b]pyridine scaffold has been explored for the development of IDO1 inhibitors.

Research into fused heterocyclic compounds has led to the identification of potent IDO1 inhibitors. nih.gov While the specific 2,5-dimethyl derivative was not the focus of the provided search results, the broader class of compounds demonstrates the potential of related scaffolds. For instance, lead optimization studies on different heterocyclic systems have yielded compounds with low nanomolar IC50 values and high selectivity for IDO1 over tryptophan 2,3-dioxygenase (TDO). nih.gov Systematic investigations into various azole-based scaffolds that bind to the heme iron in IDO1 have shown that substitutions on the scaffold can improve IC50 values by several orders of magnitude. acs.org

Cyclooxygenase (COX) and Lipoxygenase (LOX) Inhibition

Cyclooxygenase (COX) and lipoxygenase (LOX) are key enzymes in the arachidonic acid cascade, leading to the production of inflammatory mediators like prostaglandins (B1171923) and leukotrienes, respectively. nih.govresearchgate.net The development of dual COX/LOX inhibitors is a strategy to create anti-inflammatory agents with potentially improved safety profiles compared to traditional NSAIDs. nih.govresearchgate.net

While the direct use of the 2,5-dimethyl-1H-pyrrolo[2,3-b]pyridine scaffold was not detailed in the provided search results, research on related pyrrole-based structures highlights their potential in this area. Studies on N-substituted 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones and pyrrolo[3,4-c]pyrrole (B14788784) derivatives have identified compounds with potent inhibitory activity against both COX-1, COX-2, and LOX. nih.govnih.gov For example, certain pyrrolo[3,4-c]pyrrole derivatives were found to influence the activity of all three enzymes. nih.gov Molecular docking studies have helped to understand the binding interactions of these compounds within the active sites of the cyclooxygenase enzymes. nih.gov

Bruton's Tyrosine Kinase (BTK) Inhibition

Bruton's tyrosine kinase (BTK) is a crucial regulator in B-cell receptor signaling pathways, making it an attractive therapeutic target for B-cell malignancies and autoimmune disorders. nih.govresearchgate.net A series of derivatives based on the 1H-pyrrolo[2,3-b]pyridine scaffold have been designed as potent BTK inhibitors using a scaffold-hopping strategy. nih.govresearchgate.net

Structure-activity relationship (SAR) studies have successfully identified several compounds with significant inhibitory potency. nih.govresearchgate.net Five compounds (3n, 3p, 3q, 3r, and 3s ) showed IC50 values of less than 10 nM in BTK enzyme assays. nih.govresearchgate.net Notably, compound 3p was one of the most potent inhibitors, with an enzymatic IC50 of 6.0 nM and a cellular inhibition IC50 of 14 nM in Ramos B-cell lines. nih.govresearchgate.net This compound demonstrated superior activity compared to reference compounds. nih.gov

Table 2: BTK Inhibitory Activity of Selected 1H-pyrrolo[2,3-b]pyridine Derivatives

Compound BTK Enzyme IC50 (nM) Ramos Cell IC50 (nM)
3m <20 <20
3n <10 <20
3o <20 <20
3p 6.0 14
3q <10 Not specified
3r <10 Not specified
3s <10 Not specified
3t <20 <20

Data from SAR studies on pyrrolo[2,3-b]pyridine-based BTK inhibitors. nih.govresearchgate.net

LATS Kinase Inhibition

The Large Tumor Suppressor (LATS) kinases are core components of the Hippo signaling pathway, which regulates cell proliferation and apoptosis. nih.govrsc.org Inhibition of LATS kinases can promote the activity of the transcriptional coactivator Yap, offering potential applications in regenerative medicine. researchgate.net The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) structure is a common feature in many reported LATS inhibitors. nih.gov

However, existing inhibitors based on this scaffold often face challenges such as poor kinase selectivity and metabolic instability. nih.gov To address these limitations, researchers have employed scaffold hopping strategies to identify new core structures. nih.govrsc.org This involves systematically replacing the 1H-pyrrolo[2,3-b]pyridine core with other bicyclic heterocycles to find structures with improved potency, selectivity, and drug-like properties. nih.gov For example, relocating the nitrogen atom from the 7-position to the 5- or 6-position significantly reduced inhibitory activity, highlighting the structural importance of the original 7-azaindole framework. nih.gov A small molecule identified through high-throughput screening, N-(3-benzylthiazol-2(3H)-ylidene)-1H-pyrrolo[2,3-b]pyridine-3-carboxamide, was found to be a potent LATS inhibitor that promotes Yap nuclear translocation. researchgate.net

Design and Identification of Potent Lead Compounds

The this compound scaffold and its parent 7-azaindole nucleus serve as a valuable starting point for the design and identification of potent lead compounds targeting various kinases. Structure-based drug design and ligand-based approaches are commonly used to optimize these scaffolds.

For instance, in the development of Janus Kinase (JAK) inhibitors, early work with a pyrrolopyridine chemotype led to compounds with good potency against JAK2. nih.govosti.gov Structure-based design focusing on the hinge region of the kinase led to the identification of an important hydrogen bond interaction, which improved selectivity across the JAK family. nih.govosti.gov Similarly, for Fibroblast Growth Factor Receptor (FGFR) inhibitors, a series of 1H-pyrrolo[2,3-b]pyridine derivatives were developed, leading to the identification of compound 4h as a potent inhibitor of FGFR1, 2, and 3, making it an appealing lead compound for further optimization. rsc.org

Ligand-based pharmacophore modeling combined with virtual screening has also been employed to identify novel lead compounds for JAK1. frontiersin.org By starting with a set of known inhibitors, researchers can generate models to screen large chemical databases for new molecules with diverse scaffolds that are predicted to bind to the target. frontiersin.org This approach, followed by molecular docking and binding free energy calculations, helps in shortlisting promising candidates for synthesis and biological evaluation. frontiersin.org

Applications in Materials Science and Optoelectronics

Development as Organic Semiconducting Materials

Organic semiconducting materials derived from π-electron-rich pyrroles have been a subject of increasing interest for their potential in developing flexible and solution-processable electronic devices. nih.gov While pyrrole (B145914) itself can present stability challenges, fusing it with other aromatic rings, as in the pyrrolo[2,3-b]pyridine system, can lead to more stable materials without compromising its favorable electron-donating characteristics. nih.govresearchgate.net

Research into pyrrole-fused ring systems has shown their potential as effective donor moieties in organic semiconducting materials. acs.org The pyrrolo[2,3-b]pyridine unit, in particular, has been explored as a versatile nonconventional pyrrole-fused system for these applications. acs.org In one study, a donor-acceptor-donor (D-A-D) type small molecule, PPy-BT2T-PPy, was synthesized where two pyrrolo[2,3-b]pyridine units served as the electron-donating ends, connected to a central electron-accepting thiophene-flanked benzo[c] rsc.orgacs.orgiastate.eduthiadiazole core. acs.org Such D-A-D architectures are a cornerstone in the design of high-performance organic semiconductors.

Furthermore, related pyrrolo-phenanthroline compounds have been investigated as n-type semiconductors. Thin layers of these materials exhibited thermal activation energies between 0.75 and 0.78 eV, values typical for semiconducting materials, and possessed direct optical band gaps in the range of 3.13–4.11 eV. mdpi.com The increase in delocalized π-electrons along the molecular backbone in these aromatic systems is crucial, as it generally leads to a decrease in thermal activation energy and an increase in electrical conductivity. mdpi.com

Utilization in Organic Field-Effect Transistors (OFETs)

The utility of pyrrolo[2,3-b]pyridine analogues as semiconducting materials has been demonstrated through their incorporation into Organic Field-Effect Transistors (OFETs). acs.org OFETs are fundamental components of modern organic electronics, and the charge carrier mobility of the semiconductor layer is a key performance metric. nih.govoup.com

In a comparative study, the D-A-D molecule PPy-BT2T-PPy, which features the pyrrolo[2,3-b]pyridine donor unit, was successfully used to fabricate OFETs. acs.org The devices were constructed in a bottom-gate/bottom-contact (BGBC) configuration. After thermal annealing at 100 °C, the thin film of PPy-BT2T-PPy demonstrated effective hole-transport properties, achieving a maximum hole mobility of 3.81 × 10⁻³ cm² V⁻¹ s⁻¹. acs.org This performance highlights the potential of the pyrrolo[2,3-b]pyridine scaffold in creating functional charge-transporting materials for transistor applications. acs.org

CompoundDevice ConfigurationAnnealingHole Mobility (μh)
PPy-BT2T-PPyBGBC100 °C3.81 × 10⁻³ cm² V⁻¹ s⁻¹

Data sourced from a study on pyrrole fused donor moieties in OFETs. acs.org

Photophysical Properties of Pyrrolo[2,3-b]pyridine Analogues

Derivatives of 7-azaindole (B17877) are recognized for their unique luminescent and fluorescent properties, making them valuable chromophores for various applications, including organic light-emitting diodes (OLEDs). rsc.orgrsc.org The parent 7-azaindole molecule exhibits weak fluorescence, but its derivatives can be highly emissive. rsc.org

The absorption and emission spectra of 7-azaindole and its analogues are highly sensitive to their chemical structure and environment. The parent 7-azaindole emits in the near-UV region, with a maximum around 350–360 nm. rsc.org However, strategic modifications, such as N-arylation, can significantly red-shift the emission into the visible blue region. acs.org For example, conjugating the 7-azaindolyl ring with a central benzene (B151609) ring, as in 1,3-di(N-7-azaindolyl)benzene, shifts the emission maximum to 392 nm in solution and 384 nm in the solid state. acs.org

The solvent environment also plays a critical role. In alcohols like methanol (B129727), 7-azaindole exhibits a bimodal fluorescence spectrum, with a "normal" emission band around 374 nm and a second, lower-energy band at 505 nm, which arises from an excited-state double-proton transfer event. acs.org In contrast, a single smooth emission band is typically observed in water. iastate.edu Substituent effects are also a powerful tool for tuning these properties; studies on related fused heterocycles like pyrazolo[3,4-b]pyrrolo[2,3-d]pyridines have systematically shown how different substituents can alter the absorption and emission maxima (λmax). cdnsciencepub.comresearchgate.net

The fluorescence quantum yield (ΦF), a measure of a fluorophore's emission efficiency, varies widely among pyrrolo[2,3-b]pyridine analogues. While the parent compound's emission is weak, certain derivatives are highly efficient emitters. rsc.org A notable example is 1-methyl-7-azaindole, which effectively shuts down non-radiative decay pathways associated with the N1-H proton, resulting in a high fluorescence quantum yield of 0.55 in water. acs.org

In other related systems, such as a green-fluorescent pyrrolo[3,4-c]pyridine derivative, quantum yields were measured to be 29% in methanol and 9% in water. semanticscholar.org Similarly, a series of pyrazolo[3,4-b]pyrrolo[2,3-d]pyridine derivatives exhibited quantum yields in the range of 0.120 to 0.153 in chloroform, demonstrating how the core structure and substitution pattern influence emission efficiency. researchgate.net

Derivatives of 7-azaindole are considered excellent blue luminophores, with significant potential as emitters for OLEDs. rsc.org The strategy of replacing the proton on the pyrrole nitrogen with an aromatic group is particularly effective for generating highly emissive π-conjugated molecules that serve as bright blue luminophores. rsc.orgacs.org This approach decreases the band gap and shifts the emission from the UV to the blue part of the spectrum. acs.org

The anion of 7-azaindole is also a bright blue emitter, a property that has been leveraged in the design of luminescent metal complexes and organoboron compounds. rsc.orgacs.org The rich coordination chemistry of the 7-azaindole scaffold allows for the creation of a wide variety of luminescent materials, including phosphorescent metal complexes. rsc.org

The Stokes shift, which is the difference in energy between the absorption and emission maxima, is a critical parameter for fluorescent materials, with large shifts being desirable for applications like bio-imaging and sensors to minimize self-absorption. Pyrrolo[2,3-b]pyridine analogues can exhibit significant Stokes shifts that are dependent on their structure and solvent environment.

For instance, a pyrrolo[3,4-c]pyridine derivative was found to have a Stokes shift of 109 nm (5240 cm⁻¹) in methanol and 117 nm (5510 cm⁻¹) in water. semanticscholar.org In some cases, exceptionally large Stokes shifts can be achieved. An unsymmetrical dihydropyrrolo[3,2-b]pyrrole derivative, a close analogue, displayed a massive Stokes shift of up to 230 nm in the polar solvent acetonitrile (B52724). rsc.org This behavior was attributed to the formation of a twisted intramolecular charge transfer (TICT) state in polar solvents. rsc.org

Emission color tuning is readily achieved by extending the π-conjugation of the 7-azaindole core. As previously noted, linking 7-azaindole units to a benzene or biphenyl (B1667301) core effectively tunes the emission color from UV to purple and blue, demonstrating a clear strategy for designing materials with specific emission colors. acs.org

Compound AnalogueSolventλabs (nm)λem (nm)Quantum Yield (ΦF)Stokes Shift (nm)
1,3-Di(N-7-azaindolyl)benzeneToluene-392--
1-Bromo-3,5-di(N-7-azaindolyl)benzeneToluene-416--
1-Methyl-7-azaindoleWater--0.55-
Pyrrolo[3,4-c]pyridine derivativeMethanol4055140.29109
Pyrrolo[3,4-c]pyridine derivativeWater4065230.09117
6-Substituted Dihydropyrrolo[3,2-b]pyrroleAcetonitrile308538-230

Table summarizing the photophysical properties of various pyrrolo[2,3-b]pyridine analogues and related heterocyclic systems. acs.orgacs.orgsemanticscholar.orgrsc.org

Band Gap Engineering through Structural Modification

The ability to tune the electronic band gap of organic semiconductors is crucial for optimizing their performance in optoelectronic devices. For pyrrolo[2,3-b]pyridine derivatives, band gap engineering can be effectively achieved through targeted structural modifications. The electronic and optical properties of such systems can be systematically tailored by altering substituent groups on the core structure.

Research into related heterocyclic systems demonstrates that the introduction of electron-donating or electron-withdrawing groups onto the pyridine (B92270) or pyrrole rings can significantly alter the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby modifying the band gap. For instance, in pyridine-modified copper(I) thiocyanate (B1210189) (CuSCN) networks, changing the substituent group on the pyridine ligand systematically shifts the electronic energy levels and band gaps. rsc.org This principle is applicable to pyrrolo[2,3-b]pyridine systems, where functionalization can control the material's absorption and emission spectra.

Table 1: Effect of Substituents on Band Gap in Related Heterocyclic Systems

Substituent Group (on Pyridine) Electron-Donating/Withdrawing Nature Effect on Band Gap
-OMe (Methoxy) Electron-Donating Decrease
-H (Hydrogen) Neutral Reference
-Br (Bromo) Electron-Withdrawing Increase
-Cl (Chloro) Electron-Withdrawing Increase

Note: This table is illustrative of general principles observed in pyridine-containing systems as detailed in related research. rsc.org

Application as Hole-Transporting Materials

Hole-transporting materials (HTMs) are a fundamental component of various optoelectronic devices, including perovskite solar cells (PSCs) and OLEDs, where they facilitate the efficient movement of positive charge carriers. The inherent properties of the pyrrolo[2,3-b]pyridine core, such as its electron-rich nature and planar structure, make it an excellent scaffold for designing novel HTMs.

Derivatives of pyridine and pyrrole are widely explored for this purpose. For example, pyrene-pyridine derivatives have been successfully developed and studied as HTMs for OLEDs. nih.gov These materials demonstrate stable performance and, in some cases, lead to reduced efficiency roll-off at high brightness. nih.gov The high thermal stability of these compounds also contributes significantly to device longevity. nih.gov

The effectiveness of an HTM is often determined by its HOMO energy level, hole mobility, and film-forming properties. The structure of 2,5-dimethyl-1H-pyrrolo[2,3-b]pyridine can be functionalized with moieties known to enhance hole transport, such as triarylamines or carbazole (B46965) units, to optimize these parameters. The goal is to achieve a HOMO level that is well-aligned with the valence band of the adjacent active layer (e.g., a perovskite absorber) to ensure efficient hole extraction and minimize energy loss. While specific data on this compound as an HTM is limited, the broader class of nitrogen-containing heterocyclic compounds shows significant promise. dyenamo.se

Table 2: Properties of Selected Hole-Transporting Materials

Material Name HOMO (eV) LUMO (eV) Mobility (cm² V⁻¹ s⁻¹)
Spiro-OMeTAD -5.13 -2.06 8.1 x 10⁻⁵
PTAA -5.20 -2.30 1.0 x 10⁻³
X44 -5.06 -2.12 9.0 x 10⁻⁴
X51 -5.14 -2.21 1.5 x 10⁻⁴

Source: Data compiled from commercially available HTMs for comparison of typical property ranges. dyenamo.se

Structure-Property Relationships in Pyrrole-Fused Ring Systems

The optoelectronic properties of pyrrole-fused ring systems are intimately linked to their molecular structure. Understanding these structure-property relationships is key to designing new materials with tailored functionalities. Key structural features that influence properties include the extent of π-conjugation, molecular planarity, and intermolecular interactions.

In fused thiophene-pyrrole-containing ring systems, for example, extending the length of the conjugated backbone leads to predictable changes in optical and electrochemical properties. nih.gov Theoretical and experimental studies have shown a linear relationship between the transition energies of electronic spectra and the conjugation length. researchgate.net As the number of fused rings increases, the bond length alteration in the core of the molecule approaches zero, indicating a high degree of delocalization which is beneficial for charge transport. researchgate.net

Table 3: Compound Names Mentioned

Compound Name
This compound
Copper(I) thiocyanate
Spiro-OMeTAD

Analytical and Characterization Techniques Applied in Research

Spectroscopic Characterization (NMR, IR, Mass Spectrometry)

Spectroscopic techniques are fundamental tools for the characterization of novel compounds. Nuclear Magnetic Resonance (NMR) spectroscopy helps in determining the carbon-hydrogen framework of a molecule. Infrared (IR) spectroscopy is used to identify the functional groups present, and Mass Spectrometry (MS) provides information about the molecular weight and fragmentation pattern.

Nuclear Magnetic Resonance (NMR) Spectroscopy

For a related compound, 5-Bromo-1H-pyrrolo[2,3-b]pyridine, the ¹H NMR spectrum, recorded in DMF-d7, shows characteristic signals for the protons in the heterocyclic ring system. The proton of the N-H group in the pyrrole (B145914) ring (HN1) appears as a broad singlet at δ 11.91 ppm. The aromatic protons of the pyridine (B92270) and pyrrole rings (HC6, HC4, and HC2) resonate at δ 8.30, 8.20, and 7.63 ppm, respectively. The ¹³C NMR spectrum for this compound displays signals for the carbon atoms of the fused ring system at δ 147.5, 142.9, 130.3, 128.2, 122.1, 111.1, and 100.0 ppm. researchgate.net

In another example, 2-(1H-Pyrrolo[2,3-b]pyridin-2-yl)pyridine, the ¹H NMR spectrum in CDCl₃ reveals a broad singlet for the N-H proton at δ 10.90 ppm. The protons of the pyridine and pyrrolo[2,3-b]pyridine rings appear in the range of δ 6.99 to 8.69 ppm. nih.gov

Based on these examples, the expected ¹H NMR and ¹³C NMR spectral data for 2,5-dimethyl-1H-pyrrolo[2,3-b]pyridine would feature signals corresponding to the two methyl groups in addition to the aromatic protons and carbons of the pyrrolo[2,3-b]pyridine core.

Infrared (IR) Spectroscopy

The IR spectra of pyrrolo[2,3-b]pyridine derivatives typically show a characteristic absorption band for the N-H stretching vibration of the pyrrole ring. For instance, in the synthesis of novel pyrrolo[2,3-b]pyrrole (B13429425) derivatives, the appearance of a new absorption band corresponding to the N-H group was observed around 3400-3430 cm⁻¹. researchgate.net For 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine, the IR spectrum shows characteristic bands for the NH₂ group at 3409, 3328, 3255, and 3211 cm⁻¹. mdpi.com

Mass Spectrometry (MS)

Mass spectrometry is crucial for determining the molecular weight of synthesized compounds. In the characterization of various pyrrolo[2,3-b]pyridine analogues, mass spectrometry was used to confirm their molecular structures. researchgate.net For the related compound 3,4-Diphenyl-1H-pyrrolo[2,3-b]pyridine, its structure was confirmed using mass spectrometry alongside other spectroscopic techniques. bohrium.com High-resolution mass spectrometry (HRMS) is often employed to determine the elemental composition of a molecule with high accuracy.

Interactive Data Table: Spectroscopic Data for Related Pyrrolo[2,3-b]pyridine Derivatives

CompoundTechniqueSolventKey Signals/DataReference
5-Bromo-1H-pyrrolo[2,3-b]pyridine¹H NMRDMF-d7δ 11.91 (bs, 1H, HN1), 8.30 (d, 1H, HC6), 8.20 (d, 1H, HC4), 7.63 (t, 1H, HC2) researchgate.net
5-Bromo-1H-pyrrolo[2,3-b]pyridine¹³C NMRDMF-d7δ 147.5, 142.9, 130.3, 128.2, 122.1, 111.1, 100.0 researchgate.net
2-(1H-Pyrrolo[2,3-b]pyridin-2-yl)pyridine¹H NMRCDCl₃δ 10.90 (br s, 1H), 8.69 (ddd, 1H), 8.46 (dd, 1H), 7.98 (dd, 1H), 7.85 (m, 1H), 7.76 (td, 1H), 7.24 (ddd, 1H), 7.12 (dd, 1H), 6.99 (d, 1H) nih.gov
Novel Pyrrolo[2,3-b]pyrrole derivativesIR-~3400-3430 cm⁻¹ (N-H stretch) researchgate.net
4-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amineIRKBr3409, 3328, 3255, 3211 cm⁻¹ (NH₂ stretch) mdpi.com

X-ray Crystallography for Structural Elucidation

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method provides unambiguous proof of the molecular structure, including bond lengths, bond angles, and stereochemistry.

While a crystal structure for this compound was not found in the provided search results, the structures of several related pyrrolo[2,3-b]pyridine derivatives have been determined by X-ray diffraction.

For example, the crystal structure of 5-Bromo-1H-pyrrolo[2,3-b]pyridine reveals a planar azaindole skeleton formed by the fused pyridine and pyrrole rings. In the crystal lattice, molecules are linked into centrosymmetric dimers through N—H···N hydrogen bonds. researchgate.net Similarly, the crystal structure of 2-(1H-Pyrrolo[2,3-b]pyridin-2-yl)pyridine shows a dihedral angle of 6.20 (2)° between the pyridine and azaindole rings, with molecules forming inversion dimers via N—H···N hydrogen bonds. nih.gov

The crystal structure of 3,4-Diphenyl-1H-pyrrolo[2,3-b]pyridine has also been determined, confirming its molecular structure and providing insights into its solid-state packing. bohrium.com These examples demonstrate the utility of X-ray crystallography in the definitive structural characterization of this class of compounds.

Interactive Data Table: Crystallographic Data for Related Pyrrolo[2,3-b]pyridine Derivatives

CompoundCrystal SystemSpace GroupKey FeaturesReference
5-Bromo-1H-pyrrolo[2,3-b]pyridineMonoclinicP2₁/cPlanar azaindole skeleton, N—H···N hydrogen-bonded dimers researchgate.net
2-(1H-Pyrrolo[2,3-b]pyridin-2-yl)pyridineMonoclinic-Dihedral angle of 6.20 (2)° between pyridine and azaindole rings, N—H···N hydrogen-bonded dimers nih.gov
3,4-Diphenyl-1H-pyrrolo[2,3-b]pyridineMonoclinic-Confirmed molecular structure and solid-state packing bohrium.com

Chromatographic Methods (e.g., HPLC)

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are essential for the purification and purity assessment of synthesized compounds. HPLC separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase.

In the context of pyrrolo[2,3-b]pyridine and related heterocyclic systems, HPLC is a standard method for determining the purity of final products and intermediates. For instance, in the development of pyridine-based pyrrolo[2,3-d]pyrimidine analogs, HPLC was used to assess the purity of the synthesized compounds. mdpi.com A validated reversed-phase HPLC (RP-HPLC) method has been described for the determination and purity evaluation of a pyrrolo[3,4-c]pyridine derivative, highlighting the applicability of this technique for related structures. ptfarm.pl The method utilized a C18 column with a mobile phase consisting of acetonitrile (B52724) and a phosphate (B84403) buffer, with UV detection. ptfarm.pl Such methods are crucial for quality control in medicinal chemistry research.

Future Research Directions and Emerging Areas

Rational Design and Synthesis of Next-Generation Derivatives

The foundation of future research lies in the ability to synthesize novel derivatives of 2,5-dimethyl-1H-pyrrolo[2,3-b]pyridine with precision and efficiency. Modern synthetic methodologies, particularly metal-catalyzed cross-coupling and C-H bond functionalization, offer powerful tools for the selective modification of the 7-azaindole (B17877) core. rsc.org Future efforts will likely focus on adapting these techniques to the 2,5-dimethyl scaffold. For instance, palladium-catalyzed reactions like the Suzuki-Miyaura and Buchwald-Hartwig amination could be employed to introduce diverse aryl and amino groups at various positions on the ring system, building upon strategies used for related 7-azaindoles. nih.gov

Synthetic StrategyDescriptionPotential Application for this compoundKey References
Metal-Catalyzed Cross-Coupling Reactions like Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira to form C-C and C-N bonds.Introduction of diverse substituents at halogenated positions of the scaffold to build libraries of new compounds. rsc.orgnih.govresearchgate.net
C-H Bond Functionalization Direct activation and functionalization of carbon-hydrogen bonds, avoiding pre-functionalization steps.Selective modification at previously inaccessible positions on both the pyrrole (B145914) and pyridine (B92270) rings. rsc.orgresearchgate.net
Domino Reactions A sequence of intramolecular reactions, often in one pot, to rapidly build molecular complexity.Efficient, convergent synthesis of complex, polycyclic derivatives from simple starting materials. rsc.orgnsf.gov
Cyclization/Annelation Construction of the fused pyrrolopyridine ring system from acyclic or monocyclic precursors.Development of novel routes to the core scaffold with different substitution patterns. researchgate.netresearchgate.net

Exploration of Novel Therapeutic Targets and Mechanisms of Action

The 7-azaindole framework is present in numerous biologically active compounds, demonstrating a wide range of therapeutic activities. nih.gov Derivatives have shown promise as kinase inhibitors, antiviral agents, and immunomodulators. nih.govnih.gov Future research on this compound should involve broad biological screening of its derivatives against a panel of emerging therapeutic targets.

The field of oncology remains a primary focus, with various kinases being validated targets for 7-azaindole-based drugs. nih.gov Research has identified potent inhibitors for targets such as CDK9/Haspin, IKKα, JAK3, and c-Met. strath.ac.uknih.govnih.govnih.gov The specific 2,5-dimethyl substitution pattern could confer unique selectivity and potency against these or other kinases. Beyond cancer, new opportunities are emerging. For example, 7-azaindole derivatives have been identified as inhibitors of the SARS-CoV-2 spike protein interaction with the hACE2 receptor, suggesting a potential role in developing new antiviral therapies. nih.gov Furthermore, the scaffold is being explored for treating neurodegenerative conditions like Parkinson's disease by targeting kinases such as LRRK2 and inflammatory conditions like psoriasis via CDK8 inhibition. acs.orgnih.gov

Therapeutic AreaPotential Molecular TargetSignificance of Pyrrolo[2,3-b]pyridine ScaffoldKey References
Oncology Protein Kinases (e.g., CSF1R, c-Met, CDK9, IKKα)The scaffold acts as a versatile hinge-binder in the ATP-binding pocket of many kinases. nih.govstrath.ac.uknih.govnih.gov
Immunology/Inflammation Janus Kinases (e.g., JAK3), CDK8Derivatives can modulate immune responses and have potential in treating autoimmune diseases and psoriasis. nih.govnih.gov
Infectious Diseases SARS-CoV-2 Spike ProteinSmall molecules based on the scaffold can disrupt the virus-host cell interaction. nih.gov
Neurology Leucine-Rich Repeat Kinase 2 (LRRK2)CNS-penetrant inhibitors are being developed for potential treatment of Parkinson's disease. acs.org

Advancements in Computational Methodologies for Predictive Design

Computational chemistry is an indispensable tool in modern drug discovery, and its application will be critical for accelerating research on this compound. Techniques such as molecular docking and three-dimensional quantitative structure-activity relationship (3D-QSAR) studies have been successfully used to understand how 7-azaindole derivatives bind to their targets and to predict the activity of new compounds. ingentaconnect.com

Future work will likely employ more sophisticated methods. Molecular dynamics (MD) simulations can provide a dynamic picture of how a ligand interacts with its protein target over time, revealing key binding interactions and conformational changes that are missed by static docking models. nih.gov These simulations can help explain the basis for inhibitor selectivity and guide the design of next-generation derivatives with improved binding affinity and specificity. nih.govresearchgate.net Moreover, the integration of artificial intelligence and machine learning algorithms can be used to build predictive models for not only biological activity but also for ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. researchgate.net Such in silico tools will enable researchers to prioritize the synthesis of compounds with the most promising therapeutic profiles, saving time and resources.

Development of Pyrrolo[2,3-b]pyridine-Based Functional Materials for Advanced Technologies

While the primary focus for pyrrolopyridine scaffolds has been medicinal chemistry, their inherent electronic properties make them attractive candidates for materials science applications. The fused aromatic ring system of this compound constitutes a conjugated π-system, which is a key feature of organic electronic materials. rsc.org Research into related pyrrolo[3,2-b]pyrrole (B15495793) structures has demonstrated that their optoelectronic properties can be tuned through synthetic design, making them suitable for use in organic electronics. kennesaw.edu

Emerging research directions include the synthesis of polymers and small molecules incorporating the this compound core for use in advanced technologies. researchgate.net Potential applications include organic light-emitting diodes (OLEDs), field-effect transistors, and chemical sensors. researchgate.net Future studies would involve synthesizing novel monomers and polymers based on this scaffold and characterizing their photophysical properties (e.g., absorption and fluorescence), electrochemical behavior, and performance in electronic devices. The specific 2,5-dimethyl substitution could influence molecular packing in the solid state, which is a critical determinant of charge transport and device efficiency.

Investigation into Unique Reactivity Patterns and Underexplored Transformations

A deeper understanding of the chemical reactivity of this compound is essential for unlocking its full potential. For the parent 7-azaindole, electrophilic substitution reactions such as nitration, bromination, and iodination are known to occur predominantly at the C3 position of the pyrrole ring. researchgate.netrsc.org An important area of future research will be to investigate how the existing methyl groups at the C2 and C5 positions influence the regioselectivity of these and other transformations.

Beyond classical electrophilic substitution, there is a need to explore novel and underexplored chemical reactions. This includes investigating transition-metal-free synthesis methods, photochemical reactions, and unique cyclization or ring-expansion pathways. researchgate.netrsc.org For example, developing selective functionalization methods for the pyridine portion of the scaffold remains a challenge and a significant opportunity. researchgate.net Gaining insight into these unique reactivity patterns will not only expand the synthetic toolbox but may also lead to the discovery of derivatives with novel structures and unexpected biological or material properties.

Q & A

Q. What synthetic strategies are commonly employed for 2,5-dimethyl-1H-pyrrolo[2,3-b]pyridine derivatives?

Methodological Answer: The synthesis of pyrrolo[2,3-b]pyridine derivatives often utilizes scaffold-hopping strategies and regioselective functionalization. For example:

  • Scaffold-hopping : Modifying known kinase inhibitor scaffolds (e.g., Bruton’s tyrosine kinase inhibitors) by replacing core structures with pyrrolo[2,3-b]pyridine while retaining key pharmacophores .
  • Regioselective bromination : Techniques like Rh(III)-catalyzed C–H activation enable selective functionalization at the 3- and 5-positions, critical for introducing substituents such as alkynyl or aryl groups .
  • Microwave-assisted synthesis : Accelerates reaction times for derivatives like pyrrole-2,5-dione analogs, improving yields and purity .

Key Synthetic Routes :

Reaction TypeExample ProductYieldReference
C–H activation3-(Pyridin-3-ylethynyl)-5-aryl derivatives60–85%
Acid-catalyzed rearrangementFuro[2,3-b]pyridine analogs70–90%

Q. How do structural modifications at the 3- and 5-positions affect biological activity?

Methodological Answer: Structure-activity relationship (SAR) studies reveal that substitutions at these positions modulate kinase inhibition potency and selectivity:

  • 3-Position : Introducing hydrophobic groups (e.g., pyridinyl-ethynyl) enhances binding to kinase ATP pockets. For example, compound 21b (5-(3,4-dimethoxyphenyl)-3-(pyridin-3-ylethynyl)-1H-pyrrolo[2,3-b]pyridine) showed improved affinity for JAK3 .
  • 5-Position : Electron-withdrawing groups (e.g., halogens) increase metabolic stability. Fluorine substitution at this position improved dopamine D4 receptor binding in PET imaging agents .

SAR Data Example :

CompoundSubstituentsIC50 (FGFR1)Selectivity (FGFR1 vs. FGFR4)
4h3-CF3, 5-Cl7 nM100-fold

Advanced Research Questions

Q. How can selectivity challenges be addressed when designing kinase inhibitors using this scaffold?

Methodological Answer: Achieving kinase selectivity requires:

  • Substituent optimization : Bulky groups at the 3-position (e.g., benzenesulfonyl) reduce off-target interactions. For example, compound 3-(benzenesulfonyl)-1H-pyrrolo[2,3-b]pyridine showed >50-fold selectivity for CLK kinases over related kinases .
  • Molecular docking : Computational modeling identifies key residues (e.g., "gatekeeper" residues in FGFR1 vs. FGFR4) to guide substitutions .
  • Biochemical assays : Profiling against kinase panels (e.g., Eurofins KinaseProfiler) validates selectivity .

Q. What strategies resolve contradictory SAR data in pyrrolo[2,3-b]pyridine derivatives?

Methodological Answer: Contradictions often arise from assay variability or divergent binding modes. Solutions include:

  • Orthogonal assays : Combining enzymatic (IC50) and cellular (EC50) assays to confirm activity trends. For instance, compounds with sub-10 nM IC50 in BTK enzyme assays were validated in RIN5F cell-based glucose uptake assays .
  • X-ray crystallography : Resolving binding modes of analogs (e.g., 2-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[2,3-b]pyridine) clarifies steric/electronic effects .
  • Meta-analysis : Cross-referencing data from multiple studies (e.g., HIPK2 vs. JAK3 inhibitors) identifies conserved pharmacophores .

Q. How can pharmacokinetic properties be optimized without compromising potency?

Methodological Answer: Key approaches include:

  • logP adjustments : Introducing polar groups (e.g., methoxy or carboxylate) at the 5-position reduces logP, improving solubility. For example, methyl 3-fluoro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate has a logP of 1.8, enhancing bioavailability .
  • Metabolic stability testing : Liver microsome assays identify vulnerable sites (e.g., N-methyl groups prone to oxidation), guiding deuterium incorporation .
  • In vivo models : Pharmacokinetic profiling in rodents (e.g., compound L-750,667 ) balances half-life and tissue distribution .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.